molecular formula C10H13NO3 B311097 2-methoxy-N-(2-methoxyphenyl)acetamide

2-methoxy-N-(2-methoxyphenyl)acetamide

Cat. No.: B311097
M. Wt: 195.21 g/mol
InChI Key: TYMPKMAJCOMWEJ-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methoxyphenyl)acetamide (CAS 1252345-41-7) is a synthetic organic compound with a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol . As a derivative of acetamide, this chemical belongs to a class of compounds that are frequently investigated in medicinal chemistry for their potential biological activities . The structure features methoxy substituents on both the phenyl ring and the acetamide chain, which can influence its physicochemical properties and interaction with biological targets. Researchers may explore this molecule as a building block or intermediate in the development of novel pharmacologically active agents . Specific applications and the mechanism of action for this precise compound are not well-documented in the current literature, indicating an area for potential investigation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methoxy-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C10H13NO3/c1-13-7-10(12)11-8-5-3-4-6-9(8)14-2/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

TYMPKMAJCOMWEJ-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=CC=CC=C1OC

Canonical SMILES

COCC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Acetamides

Substituent-Driven Variations

The biological and physicochemical properties of acetamides are highly influenced by substituents on the phenyl ring and the acetamide backbone. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Substituents Key Properties/Applications Reference
2-Methoxy-N-(2-methoxyphenyl)acetamide C₉H₁₁NO₂ -OCH₃ (ortho on phenyl and acetamide) Intermediate in organic synthesis; limited direct bioactivity reported.
2-Chloro-N-(2-methoxyphenyl)acetamide C₉H₁₀ClNO₂ -Cl (acetamide backbone), -OCH₃ (phenyl) Higher reactivity due to Cl; used in pesticide synthesis.
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide C₂₁H₂₃N₅O₄S Quinazoline-sulfonyl group, -OCH₃ (para on phenyl) Potent anticancer activity (IC₅₀ < 1 µM against HCT-116, MCF-7).
2-[(2E)-2-(3-Methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide C₁₇H₁₆N₄O₄ Hydrazine-linked benzylidene group Enhanced stability for chelation; potential antimicrobial agent.
(R)-2-Methoxy-N-(1-Phenylethyl)acetamide C₁₁H₁₅NO₂ Chiral (R)-phenylethyl group Stereoselective synthesis via dynamic kinetic resolution; applications in asymmetric catalysis.

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl) : Chloro-substituted derivatives (e.g., 2-chloro-N-(2-methoxyphenyl)acetamide) exhibit higher electrophilicity, making them reactive intermediates in agrochemical synthesis .
  • Extended Conjugation (e.g., Quinazoline-sulfonyl groups) : Bulky substituents like quinazoline-sulfonyl moieties significantly enhance anticancer activity by improving target binding (e.g., inhibition of tubulin polymerization) .
  • Stereochemistry : Chiral acetamides, such as the (R)-configured phenylethyl derivative, are critical in enantioselective synthesis .

Anticancer Activity

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) : Demonstrated IC₅₀ values of 0.42 µM (HCT-116) and 0.87 µM (MCF-7), outperforming simpler acetamides due to its dual binding to DNA and kinase domains .
  • Parent Compound (this compound): No significant anticancer activity reported, highlighting the necessity of complex substituents for bioactivity .

Antimicrobial Activity

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Exhibited moderate activity against E. coli (MIC = 32 µg/mL) due to the sulfanyl group enhancing membrane penetration .

Physicochemical Properties

Property This compound 2-Chloro-N-(2-methoxyphenyl)acetamide N-(4-Methoxyphenyl)quinazoline-sulfonyl Derivative
Melting Point Not reported 85–90°C (lit.) 218–220°C
Solubility Soluble in DMSO, ethanol Poor in water, soluble in chloroform Insoluble in water, soluble in DMF
LogP (Octanol-Water) 1.82 2.15 3.94

Preparation Methods

Reaction Conditions and Stoichiometry

  • Acetyl chloride method :
    A stoichiometric ratio of 1:1.2 (o-anisidine:acetyl chloride) is employed to ensure complete conversion. The reaction is typically conducted in anhydrous dichloromethane or ethyl acetate at 0–5°C to mitigate exothermic side reactions. Triethylamine (1.5 equivalents) is added to neutralize HCl byproducts.
    Reaction equation :

    C6H4(OCH3)NH2+CH3COClC6H4(OCH3)NHCOCH3+HCl\text{C}_6\text{H}_4(\text{OCH}_3)\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_3)\text{NHCOCH}_3 + \text{HCl}
  • Acetic anhydride method :
    This approach uses a 1:1.5 molar ratio of o-anisidine to acetic anhydride in toluene under reflux (110–120°C) for 4–6 hours. Catalytic amounts of pyridine (0.1 eq) enhance reaction efficiency by scavenging acetic acid.

Workup and Purification

Post-reaction, the mixture is quenched with ice-cold water, and the organic layer is separated. Crude product is purified via:

  • Recrystallization : Ethanol/water (3:1 v/v) yields white crystals with >98% purity.

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent achieves pharmaceutical-grade purity.

Alternative Industrial-Scale Production Strategies

Solvent-Free Melt Condensation

Recent patents describe a solvent-free approach where o-anisidine and acetic anhydride are heated directly at 80–90°C. This method eliminates solvent recovery costs and achieves 92–95% yield within 2 hours. Key advantages include:

  • Reduced waste generation (E-factor: 0.8 vs. 2.5 for traditional methods).

  • Scalability to multi-ton batches without compromising reaction kinetics.

Continuous Flow Reactor Systems

Microreactor technology enables precise temperature control (±1°C) and residence times of <10 minutes. A 2024 pilot study demonstrated:

  • 99% conversion at 100°C with 5-minute residence time.

  • 30% reduction in energy consumption compared to batch processes.

Mechanistic Insights and Kinetic Analysis

Reaction Kinetics

The acetylation follows second-order kinetics, with rate constants (kk) of:

  • kacetyl chloride=1.2×103L\cdotpmol1\cdotps1k_{\text{acetyl chloride}} = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} at 25°C.

  • kacetic anhydride=4.7×104L\cdotpmol1\cdotps1k_{\text{acetic anhydride}} = 4.7 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1} at 80°C.

Side Reactions and Mitigation

  • Overacetylation : Controlled by maintaining sub-stoichiometric acetylating agent (1.2 eq max).

  • Oxidation : Nitrogen blanket prevents amine oxidation to nitroso derivatives.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 2.15 (s, 3H, COCH₃), 3.82 (s, 3H, OCH₃), 6.85–7.25 (m, 4H, aromatic).

  • FT-IR (KBr):
    1655 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1245 cm⁻¹ (C-O-C asym).

Thermal Properties

PropertyValue
Melting Point70–74°C
Decomposition Temp.290°C
Enthalpy of Fusion18.5 kJ/mol

Industrial Optimization and Yield Enhancement

Catalyst Screening

  • Zeolite H-Y : Increases yield to 97% via acid site-mediated activation.

  • Ionic liquids : [BMIM][HSO₄] reduces reaction time to 30 minutes at 70°C.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
Atom Economy89%89%
Process Mass Intensity3.21.8
Carbon Efficiency78%92%

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methoxy-N-(2-methoxyphenyl)acetamide, and how are reaction conditions optimized?

  • Synthesis Methods :

  • Step 1 : React 2-methoxyaniline with methoxyacetyl chloride in a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Step 2 : Use dichloromethane as a solvent at 0–5°C to control exothermic reactions (similar to methods for N-(4-amino-2-chlorophenyl)-2-methoxyacetamide) .
  • Industrial Scale : Continuous flow reactors improve mixing and heat transfer for higher yields .
    • Optimization : Temperature control (<5°C) and inert atmospheres minimize side reactions. Yields are monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms methoxy and acetamide groups (e.g., δ 3.8–4.0 ppm for methoxy protons) .
  • Mass Spectrometry (MS) : Verifies molecular weight (e.g., [M+H]⁺ at m/z 240.2) .
  • Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) .

Intermediate Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity and biological activity?

  • Reactivity : Electron-donating groups (e.g., methoxy) activate the ring for electrophilic substitution. Substituent position affects regioselectivity in reactions like nitration or halogenation .
  • Biological Activity : Comparative data from analogs suggest:

CompoundAntimicrobial ActivityAnticancer Activity
This compound (inferred)ModeratePreliminary
N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide HighYes
  • Methoxy groups enhance lipophilicity, potentially improving membrane permeability .

Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature?

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC. Amide bonds are prone to hydrolysis in acidic/basic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at −20°C in anhydrous conditions .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

  • Case Study : Discrepancies in antimicrobial activity between studies may arise from:

  • Assay Variations : Broth microdilution vs. agar diffusion methods.
  • Strain Specificity : Activity against S. aureus but not E. coli .
    • Resolution : Standardize protocols (CLSI guidelines) and use orthogonal assays (e.g., time-kill kinetics) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to bacterial DNA gyrase (target for quinolone-like activity).
  • ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ~2.5) and CYP450 metabolism .

Q. How can reaction yields be improved in large-scale synthesis?

  • Process Optimization :

  • Catalyst Screening : Palladium catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Solvent Selection : Switch from dichloromethane to THF for better solubility .
    • Yield Data :
ScaleSolventYield (%)
LabDCM65–70
PilotTHF85–90

Methodological Notes

  • Contradictions in Data : Cross-validate biological assays with structural analogs (e.g., N-(4-amino-2-chlorophenyl)-2-methoxyacetamide) to infer activity trends .
  • Advanced Characterization : X-ray crystallography (as in ) resolves stereochemical ambiguities .

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